Product packaging for 3-bromo-N-mesityl-4-methylbenzamide(Cat. No.:)

3-bromo-N-mesityl-4-methylbenzamide

Cat. No.: B321907
M. Wt: 332.2 g/mol
InChI Key: JDVHQDQJVAKXQZ-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Core in Contemporary Organic Chemistry Research

The benzamide moiety is a fundamental structural unit found in a multitude of biologically active compounds and functional materials. Its prevalence in medicinal chemistry is particularly noteworthy, with numerous approved drugs and investigational compounds featuring this core structure. Benzamide derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. chemdad.comchemicalbook.com The amide bond within the benzamide structure is relatively stable and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. chemicalbook.com Furthermore, the aromatic ring and the amide group serve as versatile handles for further chemical modifications, making benzamides valuable building blocks in the synthesis of more complex molecules. guidechem.comwikipedia.org

Overview of Halogenated Aromatic Systems in Fine Chemical Synthesis

Halogenated aromatic compounds are indispensable in the realm of fine chemical synthesis. The introduction of halogen atoms onto an aromatic ring can significantly alter the electronic properties and reactivity of the molecule. google.com Halogens, such as bromine, are electron-withdrawing groups that can influence the regioselectivity of subsequent electrophilic substitution reactions. sci-hub.se Moreover, the carbon-halogen bond serves as a key functional group for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the construction of complex molecular architectures. sigmaaldrich.com Bromo-aromatic compounds, in particular, are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netacs.org Their stability and reactivity make them valuable precursors in multi-step synthetic sequences. sci-hub.se

Stereoelectronic Effects of Bulky N-Aryl Substituents in Amide Systems: The Mesityl Paradigm

The geometry and electronic properties of the amide bond can be significantly influenced by the nature of the substituents on the nitrogen atom. The introduction of a bulky N-aryl substituent, such as a mesityl group (2,4,6-trimethylphenyl), imposes considerable steric hindrance around the amide nitrogen. This steric crowding can lead to a twisted conformation of the amide bond, where the N-aryl ring is forced out of plane with the carbonyl group. This distortion disrupts the typical nN → π*CO orbital overlap that characterizes the planarity and high rotational barrier of amides. rsc.org The reduced resonance stabilization can, in turn, increase the reactivity of the carbonyl group towards nucleophiles. The mesityl group is a classic example used to study these stereoelectronic effects and has been instrumental in the development of sterically demanding ligands for catalysis and in understanding the reactivity of hindered amides. wikipedia.orgnih.gov

Conceptual Framework for the Research and Development of 3-bromo-N-mesityl-4-methylbenzamide

While specific research dedicated to this compound is not extensively documented in publicly available literature, a conceptual framework for its research and development can be constructed based on the well-established principles of its constituent parts. The synthesis of this compound would likely involve the coupling of 3-bromo-4-methylbenzoic acid and 2,4,6-trimethylaniline (B148799) (mesitylamine).

Future research on this compound could explore its utility as a building block for novel ligands, polymers, or biologically active compounds. The unique combination of steric and electronic features within this molecule makes it a compelling target for synthetic exploration.

Data Tables

Table 1: Properties of 3-Bromo-4-methylbenzoic Acid

PropertyValueReference
CAS Number 7697-26-9 guidechem.comnih.gov
Molecular Formula C₈H₇BrO₂ guidechem.comnih.gov
Molecular Weight 215.04 g/mol sigmaaldrich.comnih.gov
Appearance White to off-white crystalline powder guidechem.com
Melting Point 200-202 °C sigmaaldrich.com
Solubility Soluble in methanol, sparingly soluble in water. guidechem.comchemicalbook.com
Applications Building block for pharmaceuticals and agrochemicals. guidechem.comsigmaaldrich.comchemicalbook.com

Table 2: Properties of 2,4,6-Trimethylaniline (Mesitylamine)

PropertyValueReference
CAS Number 88-05-1 chemdad.comchemicalbook.com
Molecular Formula C₉H₁₃N chemdad.com
Molecular Weight 135.21 g/mol chemdad.com
Appearance Clear yellow to brown liquid chemdad.comchemicalbook.com
Boiling Point 108-110 °C at 11 mm Hg chemdad.com
Density 0.963 g/mL at 25 °C chemdad.com
Solubility Insoluble in water, soluble in ethanol (B145695) and ether. chemdad.comsolubilityofthings.com
Applications Precursor to dyes, ligands (e.g., for Grubbs' catalyst). chemdad.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18BrNO B321907 3-bromo-N-mesityl-4-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

3-bromo-4-methyl-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H18BrNO/c1-10-7-12(3)16(13(4)8-10)19-17(20)14-6-5-11(2)15(18)9-14/h5-9H,1-4H3,(H,19,20)

InChI Key

JDVHQDQJVAKXQZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C)Br

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 3 Bromo N Mesityl 4 Methylbenzamide

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comyoutube.com For 3-bromo-N-mesityl-4-methylbenzamide, two primary disconnections are apparent: the amide bond and the carbon-bromine bond on the aromatic ring.

The most logical initial disconnection is at the amide linkage (C-N bond). This simplifies the target molecule into two key synthons: a 3-bromo-4-methylbenzoyl derivative and mesitylamine (2,4,6-trimethylaniline). This disconnection is strategically sound as numerous reliable methods exist for the formation of amide bonds. amazonaws.com

Retrosynthetic analysis of this compound showing the primary amide disconnection.

The second key disconnection focuses on the 3-bromo-4-methylbenzoyl synthon. By disconnecting the carbon-bromine bond, we identify 4-methylbenzoic acid as a plausible and commercially available starting material. This step highlights the central challenge of the synthesis: the regioselective bromination of the 4-methylbenzoic acid precursor to install the bromine atom at the desired position 3.

Retrosynthetic analysis showing the C-Br bond disconnection.

Therefore, the forward synthesis would logically proceed by:

Regioselective bromination of 4-methylbenzoic acid to produce 3-bromo-4-methylbenzoic acid.

Activation of the resulting carboxylic acid (e.g., conversion to an acyl chloride) followed by amidation with mesitylamine to form the final product.

Regioselective Bromination Approaches for Benzoyl Precursors

The critical step in the synthesis of this compound is the regioselective bromination of 4-methylbenzoic acid. The challenge arises from the directing effects of the two substituents on the benzene (B151609) ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The desired product requires bromination at the 3-position, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. This alignment of directing effects makes the synthesis feasible.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is a classic and widely used method for the halogenation of aromatic rings. gmu.edu For the bromination of 4-methylbenzoic acid, this typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orgpressbooks.pub The catalyst polarizes the Br₂ molecule, generating a potent electrophile (Br⁺ equivalent) that attacks the electron-rich aromatic ring. libretexts.org

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. gmu.edu The directing effects of the existing substituents determine the position of the incoming electrophile. In this case, the activating effect of the methyl group at the ortho position (position 3) is the dominant influence, leading to the desired 3-bromo-4-methylbenzoic acid isomer.

Table 1: Electrophilic Aromatic Bromination of Toluene Derivatives

Substrate Reagents Conditions Major Product(s) Reference
Toluene Br₂, FeBr₃ Not specified o-Bromotoluene, p-Bromotoluene gmu.edu

This table illustrates the typical outcomes of electrophilic bromination on a related, simpler substrate.

Catalyzed Bromination Utilizing N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination reactions. wikipedia.org While it is often used for radical bromination at allylic and benzylic positions, under different conditions, it serves as an excellent source of electrophilic bromine for aromatic substitution. wikipedia.orglibretexts.orgmasterorganicchemistry.com For the bromination of aromatic rings, especially those that are activated, NBS is often used in conjunction with a catalytic amount of acid or in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com

The use of NBS for the bromination of deactivated aromatic compounds can be achieved by using strong acids like concentrated sulfuric acid or trifluoromethanesulfonic acid as a solvent or catalyst. organic-chemistry.org This approach offers high regioselectivity and often proceeds under mild conditions with a simple workup. youtube.comorganic-chemistry.org In the case of 4-methylbenzoic acid, the electron-donating methyl group activates the ring, while the electron-withdrawing carboxylic acid group deactivates it. The use of NBS under appropriate acidic conditions can favor the formation of the desired 3-bromo isomer.

Table 2: Aromatic Bromination using NBS

Substrate Type Reagents Conditions Key Feature Reference(s)
Electron-rich aromatics (phenols, anilines) NBS DMF as solvent High para-selectivity wikipedia.org
Acetanilide NBS, cat. HCl Acetonitrile High yield of 4'-bromoacetanilide youtube.com
Deactivated aromatics NBS Conc. H₂SO₄ Smooth monobromination organic-chemistry.org

Contemporary Oxidative Bromination Strategies

Modern synthetic chemistry increasingly emphasizes the development of "green" and sustainable methodologies. Oxidative bromination represents such an approach, utilizing a bromide salt (e.g., NaBr, KBr) as the bromine source and an environmentally benign oxidant, such as hydrogen peroxide (H₂O₂) or molecular oxygen (air), to generate the active brominating species in situ. nih.govresearchgate.net

These reactions are often catalyzed by various systems, including vanadium complexes, which mimic the function of naturally occurring bromoperoxidase enzymes. researchgate.nettorvergata.it This method avoids the direct use of hazardous molecular bromine and often exhibits high atom economy. researchgate.net For the synthesis of 3-bromo-4-methylbenzoic acid, an oxidative bromination protocol would involve treating 4-methylbenzoic acid with a bromide source and an oxidant under catalytic conditions, with the potential for high regioselectivity.

Formation of the N-Mesityl Amide Bond: Amidation Reactions

The final step in the synthesis is the formation of the amide bond between the 3-bromo-4-methylbenzoyl moiety and mesitylamine. The formation of amides is a cornerstone of organic synthesis, but it can be challenging when one of the coupling partners is sterically hindered, as is the case with mesitylamine. dur.ac.uk

Direct Amidation via Carboxylic Acid Derivatives with Mesitylamine

The direct reaction between a carboxylic acid and an amine to form an amide is typically difficult due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. dur.ac.ukmdpi.com To overcome this, the carboxylic acid is usually "activated."

A common and effective method is the conversion of the carboxylic acid (3-bromo-4-methylbenzoic acid) into a more reactive derivative, such as an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. diva-portal.org The resulting 3-bromo-4-methylbenzoyl chloride is highly electrophilic and reacts readily with mesitylamine, even with its steric hindrance, to form the desired amide product, this compound. This is a variation of the classic Schotten-Baumann reaction. diva-portal.org

Alternatively, a wide array of coupling reagents have been developed for direct amidation, which avoid the isolation of the acyl chloride. These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), activate the carboxylic acid in situ, allowing it to react with the amine. mdpi.com

Furthermore, catalytic methods for direct amidation have gained prominence. These include the use of boronic acid catalysts or group (IV) metal complexes (Ti, Zr, Hf) that facilitate the condensation of the carboxylic acid and amine with the removal of water. dur.ac.ukdiva-portal.org For instance, trimethylaluminum (B3029685) has been shown to be effective for the direct amidation of various carboxylic acids and amines, including sterically hindered ones. organic-chemistry.org

Table 3: Selected Methods for Amide Bond Formation

Method Activating Agent / Catalyst Typical Conditions Applicability Reference(s)
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride Often requires a base (e.g., pyridine) Broad scope, effective for hindered amines diva-portal.org
Coupling Reagents Carbodiimides (DCC, EDC), Phosphonium salts (BOP) Room temperature, various solvents Widely used in peptide synthesis and general amidation mdpi.com
Catalytic Direct Amidation Boronic acids, Ti(IV), Zr(IV), Hf(IV) complexes High temperatures, often with water removal Environmentally benign, avoids stoichiometric activators dur.ac.ukdiva-portal.org

Transition Metal-Catalyzed Amidation Approaches

Transition metal catalysis has become a cornerstone in the formation of amide bonds, offering milder conditions and broader substrate scope compared to classical methods. For the synthesis of this compound, transition metal-catalyzed amidation presents a powerful tool for the crucial C-N bond formation step. A variety of metals, including palladium, copper, and iron, have been shown to effectively catalyze the coupling of carboxylic acids or their derivatives with amines. escholarship.orgresearchgate.net

In the context of our target molecule, a plausible approach involves the coupling of a 3-bromo-4-methylbenzoic acid derivative with mesitylamine. Palladium-catalyzed methods are particularly prevalent for such transformations. rsc.org These reactions often employ a palladium precursor, a suitable ligand, and a base to facilitate the catalytic cycle. The choice of ligand is critical and can significantly influence the reaction's efficiency and selectivity.

More recently, photocatalytic methods using earth-abundant metals like iron have emerged as a sustainable alternative. For instance, a direct photocatalytic coupling of methylarenes and nitroarenes using FeCl₃ as a redox-active photocatalyst has been developed for the synthesis of diaryl amides. acs.orgnih.govconsensus.appfigshare.com This approach, which proceeds under mild conditions, could conceptually be adapted for the synthesis of this compound, highlighting the expanding toolkit available for amidation reactions.

Sequential Introduction of Substituents: Bromine, Mesityl, and Methyl Groups

A logical synthetic strategy for this compound involves the sequential introduction of the required substituents onto a starting aromatic framework. A common and economically viable starting material for this synthesis is 4-methylbenzoic acid (p-toluic acid). The synthetic sequence can be envisioned as follows:

Bromination of 4-methylbenzoic acid: The first step would involve the electrophilic bromination of 4-methylbenzoic acid. The methyl group is an ortho-, para-directing group, and the carboxylic acid is a meta-directing group. Therefore, bromination is expected to occur at the position ortho to the methyl group and meta to the carboxyl group, yielding 3-bromo-4-methylbenzoic acid. nih.gov This starting material is also commercially available. biosynth.com

Activation of the Carboxylic Acid: The resulting 3-bromo-4-methylbenzoic acid would then need to be activated to facilitate amidation. A common method is the conversion of the carboxylic acid to the corresponding acyl chloride, 3-bromo-4-methylbenzoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride. oakwoodchemical.comwhiterose.ac.uk

Amidation with Mesitylamine: The final step would be the reaction of 3-bromo-4-methylbenzoyl chloride with mesitylamine (2,4,6-trimethylaniline) in the presence of a base to neutralize the HCl byproduct, yielding the target molecule, this compound.

This stepwise approach allows for the controlled installation of each substituent, ensuring the correct final structure.

Exploration of One-Pot and Multicomponent Reaction Sequences

To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have gained significant attention in organic synthesis. acs.orgnih.govconsensus.appfigshare.com These strategies combine multiple reaction steps into a single operation without the isolation of intermediates, leading to a more streamlined and sustainable process.

For the synthesis of this compound, a one-pot approach could involve the in-situ activation of 3-bromo-4-methylbenzoic acid followed by the immediate addition of mesitylamine. For example, a one-pot synthesis of substituted benzamides has been reported from benzylic primary alcohols using phenyliodine diacetate and sodium azide. acs.org

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer even greater synthetic elegance. The Ugi four-component reaction, for instance, is a powerful tool for the rapid synthesis of complex amides. chemistryjournals.net While a direct Ugi reaction to form this compound might not be straightforward, the principles of MCRs inspire the development of novel, convergent synthetic routes. Research into novel MCRs for the synthesis of N-substituted isoindolinone derivatives from 2-carboxy-benzaldehyde, nitriles/anilines, and a nucleophile showcases the potential for creating complex amide-containing structures in a single step. researchgate.net

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is paramount in modern organic synthesis, often dictating the feasibility, efficiency, and environmental impact of a reaction. The synthesis of this compound can benefit from a range of catalytic systems, each tailored to specific bond-forming events.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds. rsc.org The Buchwald-Hartwig amination, a cornerstone of this field, allows for the coupling of aryl halides or triflates with amines. In the context of synthesizing this compound, this could involve the reaction of an aryl bromide with mesitylamine.

The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Josiphos families, have proven to be particularly effective in promoting the catalytic cycle, which typically involves oxidative addition, amine coordination, deprotonation, and reductive elimination. researchgate.net The use of specific phosphinoether ligands has also been shown to be efficient for the coupling of acyclic secondary amines with aryl bromides. escholarship.org

Catalyst SystemReactantsKey Features
Pd(OAc)₂ / LigandAryl Halide + AmineVersatile for a range of substrates.
Buchwald PalladacycleAryl Halide + AmineHighly active pre-catalyst.
Josiphos LigandsAryl Halide + AmineEffective for hindered substrates.

This table presents common palladium catalyst systems for C-N bond formation.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. st-andrews.ac.ukchemicalbook.com For benzamide (B126) synthesis, various organocatalytic approaches have been developed.

Boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines, likely proceeding through the formation of an acyloxyboronate intermediate. youtube.com More recently, tropylium (B1234903) ion organocatalysis has been reported as a novel and efficient method for amide bond formation under mild conditions. st-andrews.ac.ukchemicalbook.com These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. The development of bifunctional thiourea (B124793) organocatalysts also presents a promising strategy for direct amide formation. youtube.com

OrganocatalystReactantsMechanism of Action
Boric AcidCarboxylic Acid + AmineActivation via acyloxyboronate intermediate.
Tropylium IonCarboxylic Acid + AmineElectrophilic activation of the carboxylic acid.
Thiourea DerivativesCarboxylic Acid + AmineHydrogen bonding activation of the carboxylic acid.

This table summarizes emerging organocatalytic systems for benzamide synthesis.

Sustainable and Scalable Synthetic Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous materials. rsc.orgresearchgate.net For the synthesis of this compound, several sustainable strategies can be considered.

The use of catalytic methods, both transition metal-based and organocatalytic, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. researchgate.netbath.ac.ukcore.ac.uk Performing reactions in more environmentally benign solvents, such as water or ionic liquids, or under solvent-free conditions, can also significantly improve the sustainability profile of the synthesis. nih.govbeilstein-journals.org For example, one-pot syntheses in ionic liquids have been shown to be effective for preparing substituted benzamides with shorter reaction times and high yields. nih.govbeilstein-journals.org

Furthermore, the development of photocatalytic methods that utilize visible light as a renewable energy source represents a significant step towards more sustainable chemical manufacturing. acs.orgnih.govconsensus.appfigshare.com As these technologies mature, they will likely play an increasingly important role in the synthesis of complex molecules like this compound. Scalability is another crucial factor, and the development of robust and efficient one-pot procedures is key to transitioning a synthesis from the laboratory to an industrial setting. escholarship.org

Elucidation of Reaction Mechanisms and Reactivity Patterns of 3 Bromo N Mesityl 4 Methylbenzamide

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is the most reactive site for transformations that forge new bonds, making it a key position for synthetic diversification.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and aryl bromides are common substrates for these transformations. wikipedia.orgwikipedia.orgwikipedia.org The reactivity of 3-bromo-N-mesityl-4-methylbenzamide in these reactions is anticipated to be high, though the sterically demanding N-mesityl group may necessitate carefully optimized conditions, such as the use of bulky, electron-rich phosphine (B1218219) ligands. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to yield the biaryl product. libretexts.orgnih.gov For a sterically hindered substrate like this compound, ligands such as SPhos or XPhos would likely be required to facilitate the reaction. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org It is a cornerstone for the synthesis of arylamines. organic-chemistry.org The development of specialized ligands has enabled the coupling of a wide array of amines and aryl halides. wikipedia.org Given the presence of the amide group in the substrate, this reaction would be used to introduce an additional amino group at the 3-position of the benzoyl ring.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) to form a C-C bond with the aryl bromide. wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Palladium or nickel catalysts are typically used. wikipedia.org A major advantage of the Negishi reaction is the high functional group tolerance and reactivity of organozinc reagents. nih.gov However, these reagents are sensitive to air and water. wikipedia.org

The table below summarizes representative conditions for these cross-coupling reactions as they would likely apply to this compound, based on protocols for similarly hindered aryl bromides.

Reaction Coupling Partner Typical Catalyst System (Precatalyst/Ligand) Base Solvent Expected Product
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane3-Aryl-N-mesityl-4-methylbenzamide
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / BINAP or XantphosNaOt-Bu, K₃PO₄Toluene3-(Dialkylamino)-N-mesityl-4-methylbenzamide
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄(Often not required)Toluene, THF3-Alkyl/Aryl-N-mesityl-4-methylbenzamide
Negishi Organozinc (R-ZnCl)PdCl₂(dppf), Ni(acac)₂(Often not required)THF, Dioxane3-Alkyl/Aryl-N-mesityl-4-methylbenzamide

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facile only when the ring is activated by potent electron-withdrawing groups (such as nitro groups) located ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.com

In this compound, the substituents are not ideally positioned or sufficiently activating to facilitate a standard SNAr reaction. The amide group is electron-withdrawing but is meta to the bromine, offering no resonance stabilization to the intermediate. The methyl group is electron-donating. Therefore, forcing conditions (high temperature and pressure) would be required for SNAr to occur, and other reaction pathways, such as elimination-addition (via a benzyne (B1209423) intermediate), might compete under strongly basic conditions. chemistrysteps.com

Radical-Mediated Reactions at the Aryl Bromide Site

The C-Br bond can undergo homolytic cleavage to participate in radical reactions. This can be initiated by radical initiators (e.g., AIBN) or photoredox catalysis. A common reaction is radical dehalogenation, where the bromine atom is replaced by a hydrogen atom, often using a tin hydride reagent like tributyltin hydride (nBu₃SnH). mdpi.com

Alternatively, the aryl radical generated can participate in cyclization or intermolecular addition reactions. mdpi.com Another potential radical pathway involves the methyl group at the 4-position. Under conditions employing radical initiators like N-Bromosuccinimide (NBS) with light or heat, benzylic bromination could occur at the methyl group, competing with reactions at the aryl bromide site. youtube.com This reaction proceeds via a resonance-stabilized benzylic radical. youtube.com

Reactivity of the Amide Functional Group

The amide bond in this compound is exceptionally robust due to steric hindrance imparted by the ortho-methyl groups on the N-mesityl substituent. nih.gov This steric shielding significantly decreases the accessibility of the amide carbonyl carbon to nucleophiles and the nitrogen atom to electrophiles.

Investigations into Amide Hydrolysis and Transamidation Dynamics

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by acid or base. libretexts.org Both pathways typically involve the nucleophilic attack of water or hydroxide (B78521) at the amide carbonyl carbon. However, the steric bulk of the mesityl group severely hinders this approach, making this compound highly resistant to hydrolysis under typical conditions. nih.gov Extremely harsh conditions, such as prolonged heating in concentrated strong acid, would be necessary to achieve cleavage.

Similarly, transamidation, the exchange of the amine portion of an amide, is also challenging. nsf.gov While transition-metal-catalyzed methods for transamidation have been developed, they often require N-activation or are not suitable for highly hindered substrates. semanticscholar.org Metal-free approaches generally require highly reactive N-acyl transfer reagents. nsf.gov

N-Functionalization Reactions (e.g., Alkylation, Acylation)

N-functionalization reactions such as alkylation and acylation involve the formation of a new bond to the amide nitrogen. nih.govrsc.org These reactions universally require the presence of an N-H bond that can be deprotonated to generate a nucleophilic amidate or that can react directly with an electrophile.

In the case of this compound, the amide nitrogen is part of a secondary amide, bearing the mesityl group and the benzoyl group. There is no hydrogen atom attached to the nitrogen. Consequently, direct N-alkylation or N-acylation is not a possible reaction pathway for this molecule.

Impact of the N-Mesityl Group on Reaction Selectivity and Rate

The N-mesityl (2,4,6-trimethylphenyl) group is a significant modulator of reactivity in this compound. Its influence stems from both its considerable size and its electronic nature, which profoundly affect the transition states of reactions involving the amide functionality and the aromatic rings.

Steric Shielding and Conformational Control

The most immediate consequence of the N-mesityl group is the substantial steric hindrance it imposes around the amide bond. The two ortho-methyl groups on the mesityl ring effectively shield the nitrogen and the carbonyl carbon from the approach of reagents. This steric bulk has several key effects:

Restricted Rotation: The rotation around the N-aryl bond and the amide C-N bond is severely restricted. This leads to a well-defined, albeit hindered, conformational preference. In many N-aryl amides, the conformation can switch between cis and trans isomers, but the bulky nature of the mesityl group often locks the molecule into a specific, lower-energy conformation to minimize steric clashes. nih.govamanote.com

Shielding of the Amide: The amide nitrogen and carbonyl group are sterically protected. This decreases their accessibility for reactions such as hydrolysis or attack by nucleophiles at the carbonyl carbon. The rate of such reactions is expected to be significantly lower compared to less hindered amides.

Influence on Reagent Approach: For reactions occurring elsewhere on the molecule, the mesityl group can act as a steric director, influencing the trajectory from which a reagent can approach. This can lead to enhanced selectivity for reactions at less hindered positions.

The conformational control exerted by the N-mesityl group can be a critical factor in stereoselective reactions, where the fixed orientation of the substituent can favor the formation of one stereoisomer over another.

Electronic Perturbations and Their Influence on Reaction Outcomes

Electronically, the mesityl group is considered electron-donating. This is due to the inductive effect of the three methyl groups on the aromatic ring. This electronic influence, while perhaps less dramatic than the steric effects, still plays a role in modulating the reactivity of the molecule. nih.govkhanacademy.org

Amide Resonance: The electron-donating nature of the mesityl group can increase the electron density on the amide nitrogen. This enhances the resonance delocalization of the nitrogen's lone pair into the carbonyl group, strengthening the C-N double bond character. This effect can further decrease the electrophilicity of the carbonyl carbon.

Modulation of Acidity/Basicity: The increased electron density on the nitrogen makes it slightly more basic, although this effect is largely overshadowed by the delocalization into the carbonyl. Conversely, the acidity of the N-H proton (in a comparable secondary amide) would be decreased.

Reactions at the 4-Methylbenzamide Phenyl Ring

The benzamide (B126) portion of the molecule offers two primary sites for reaction: the benzylic protons of the 4-methyl group and the aromatic ring itself.

Benzylic Functionalization and Aromatic Electrophilic/Nucleophilic Substitutions

Benzylic Functionalization: The methyl group at the C4 position is a potential site for free-radical substitution. A common reaction is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator. This would introduce a bromine atom, creating a versatile benzyl (B1604629) bromide intermediate that can be converted into alcohols, ethers, amines, and other functional groups.

Aromatic Electrophilic Substitution (EAS): The benzamide ring is substituted with three groups: a bromo group (deactivating, ortho/para-directing), a methyl group (activating, ortho/para-directing), and the N-mesityl-carboxamide group. The amide group itself is strongly deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl. The outcome of an EAS reaction will depend on the interplay of these directing effects and the reaction conditions. The positions ortho to the methyl group (C3 and C5) and ortho/para to the bromo group (C2 and C5) are potential sites of substitution. Given the steric hindrance and the deactivating nature of the amide and bromo groups, harsh conditions would likely be required for reactions like nitration or halogenation.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing bromo substituent makes the ring somewhat susceptible to SNAr, although it is not as strongly activated as a ring bearing a nitro group. A very strong nucleophile could potentially displace the bromide, particularly if the reaction proceeds through a benzyne intermediate under strongly basic conditions.

Studies on Competitive Reaction Pathways and Kinetic vs. Thermodynamic Control

In a molecule with multiple reactive sites and significant steric constraints like this compound, reaction conditions can be tuned to favor one product over another, illustrating the principles of kinetic and thermodynamic control. youtube.comnih.govmdpi.comresearchgate.netrsc.org

Kinetic Product: This is the product that is formed fastest, resulting from the reaction pathway with the lowest activation energy. rsc.org In the case of this compound, a reaction at a less sterically hindered position, even if it leads to a less stable product, might be favored under mild, irreversible conditions (e.g., low temperature).

Thermodynamic Product: This is the most stable product. Its formation is favored under conditions where the reaction is reversible (e.g., higher temperatures, longer reaction times), allowing an equilibrium to be established. youtube.com A reaction that proceeds to a more sterically congested but electronically more stable product might be favored under thermodynamic control.

For example, in a hypothetical electrophilic substitution reaction, attack at the less hindered C5 position (ortho to the methyl group) might be the kinetically favored pathway. However, if the product of substitution at the C2 position (ortho to the bromo group and para to the methyl group) is more stable, it could be the major product under thermodynamic conditions.

The following table illustrates hypothetical product distributions for a generic electrophilic substitution reaction under different control regimes.

Table 1: Hypothetical Product Distribution in Electrophilic Aromatic Substitution
Reaction ConditionsControl TypeMajor ProductMinor ProductRationale
Low Temperature (-78 °C), Short Reaction TimeKinetic5-substituted isomer2-substituted isomerAttack occurs at the less sterically hindered position, leading to the product that forms fastest.
High Temperature (Reflux), Long Reaction TimeThermodynamic2-substituted isomer5-substituted isomerAllows for equilibration to the most thermodynamically stable product, which may be the more substituted or electronically favored isomer.

Similarly, a competitive reaction between benzylic bromination and aromatic bromination could be controlled by the choice of reagents and conditions. Radical conditions (NBS, light) would favor benzylic functionalization (kinetic control), while electrophilic conditions (Br₂, FeBr₃) would lead to aromatic substitution (thermodynamic control).

Table 2: Competitive Bromination Pathways
Reagents and ConditionsControl TypePrimary Reaction PathwayExpected Major Product
N-Bromosuccinimide, AIBN, CCl₄, heatKinetic (Radical)Benzylic Bromination3-bromo-4-(bromomethyl)-N-mesitylbenzamide
Br₂, FeBr₃, darkThermodynamic (Electrophilic)Aromatic BrominationDi-bromo substituted N-mesityl-4-methylbenzamide

Advanced Spectroscopic and Computational Characterization of 3 Bromo N Mesityl 4 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H, ¹³C, or 2D NMR (COSY, HSQC, HMBC) spectra or data tables for 3-bromo-N-mesityl-4-methylbenzamide were found. This analysis would be essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Specific experimental IR and Raman spectra, which would reveal characteristic vibrational modes of the functional groups (e.g., C=O stretch, N-H bend, C-Br stretch), are not available for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

There are no reported mass spectra for this compound. Mass spectrometry would be crucial for confirming its molecular weight and for studying its fragmentation pathways, providing further structural evidence.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

A crystal structure for this compound has not been deposited in crystallographic databases. This technique would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Quantum Chemical Calculations and Theoretical Modeling

No theoretical studies using methods such as Density Functional Theory (DFT) have been published for this compound. Such calculations would offer insights into its electronic structure, optimized geometry, and predicted spectroscopic properties.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily dictated by the rotational freedom around the amide bond (C-N) and the single bonds connecting the aromatic rings to the amide group. A detailed conformational analysis would involve systematically rotating these bonds to identify stable conformers (energy minima) and transition states.

Potential Energy Surface (PES) Mapping: A PES map for this molecule would be generated by calculating the potential energy of the molecule as a function of two or more key dihedral angles. For instance, one could map the energy landscape by varying the dihedral angle of the N-mesityl group relative to the benzamide (B126) plane and the rotation of the benzamide ring. The resulting map would visualize the low-energy conformations and the energy barriers between them. Computational methods such as Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2) would be employed for these calculations to achieve a balance between accuracy and computational cost. The minima on this surface represent the most probable conformations of the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of this compound:

HOMO: The HOMO is the highest energy orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich mesityl ring and the benzamide moiety, which are susceptible to electrophilic attack.

LUMO: The LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. The LUMO would likely be distributed over the benzamide ring, influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, indicating sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Computational calculations would provide precise energy values for these orbitals and visualize their spatial distribution.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: These are example values and not based on actual experimental data for this specific compound.)

OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the mesityl and benzamide rings.
LUMO-1.8Distributed across the benzamide ring, influenced by Br and C=O.
Energy Gap4.7Indicates moderate chemical stability.

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Quantum mechanical calculations can simulate NMR and IR spectra, which can then be compared with experimental results to confirm the molecular structure.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. The calculations would be performed on the optimized, low-energy conformers of the molecule. The predicted shifts are then averaged, often weighted by the Boltzmann population of each conformer, to produce a final predicted spectrum. This allows for the assignment of specific peaks in an experimental spectrum to individual atoms in the molecule.

IR Spectroscopy: Computational IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The resulting theoretical spectrum shows characteristic peaks for functional groups, such as the C=O stretch of the amide, N-H vibrations, and aromatic C-H stretches, which aids in the structural elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data (Note: These are example values and not based on actual experimental data for this specific compound.)

SpectroscopyFeaturePredicted Value
¹H NMRAromatic Protons7.0 - 8.0 ppm
¹H NMRMethyl Protons (Mesityl)2.1 - 2.5 ppm
¹³C NMRCarbonyl Carbon~165 ppm
IRC=O Stretch~1660 cm⁻¹
IRN-H Stretch~3300 cm⁻¹

Molecular Dynamics Simulations for Conformational Sampling

While static calculations identify stable conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.

For this compound, an MD simulation would reveal how the molecule samples different conformations in solution or in the solid state. This is particularly useful for understanding the flexibility of the molecule, the timescales of conformational changes (e.g., rotation around the amide bond), and the influence of the solvent environment on its structure. The trajectory from an MD simulation can be analyzed to identify the most populated conformational states, providing a more realistic picture of the molecule's behavior than static calculations alone.

Design, Synthesis, and Chemical Exploration of 3 Bromo N Mesityl 4 Methylbenzamide Analogues

Diversification via Modifications at the Bromine Position

The bromine atom on the benzamide (B126) ring serves as a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon-based and heteroatom-containing moieties, as well as the synthesis of organometallic precursors for further chemical transformations.

Installation of Diverse Carbon-Based Moieties via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely employed for the arylation of aryl halides. In a study on the arylation of a similar compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, various aryl boronic acids were successfully coupled to the benzamide core in moderate to good yields (62-89%). This suggests that 3-bromo-N-mesityl-4-methylbenzamide can undergo similar transformations.

The general reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids would likely involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction is generally heated to ensure efficient conversion.

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OData not available
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OData not available
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂OData not available
42-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂OData not available
This interactive data table is based on expected outcomes from analogous reactions; specific experimental data for this compound is not currently available in the cited literature.

Heteroatom Functionalization (e.g., C-N, C-O, C-S Linkages)

The bromine atom can also be substituted with various heteroatoms through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation, the Buchwald-Hartwig or Ullmann condensation for C-O bond formation, and palladium- or copper-catalyzed thiolations for C-S bond formation.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines. For this compound, this reaction would likely employ a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu, K₃PO₄).

C-O Bond Formation: The synthesis of aryl ethers from this compound can be achieved through palladium-catalyzed coupling with alcohols or phenols. This transformation typically requires a palladium catalyst, a phosphine ligand, and a base. Alternatively, the Ullmann condensation, which uses a copper catalyst, can also be employed, often under harsher reaction conditions.

C-S Bond Formation: The introduction of a sulfur linkage can be accomplished through palladium- or copper-catalyzed cross-coupling with thiols. These reactions provide access to a variety of aryl thioethers.

Coupling ReactionHeteroatom SourceCatalyst SystemExpected Product
Buchwald-Hartwig AminationPrimary/Secondary AminePd catalyst / Phosphine ligandAryl Amine
Buchwald-Hartwig EtherificationAlcohol/PhenolPd catalyst / Phosphine ligandAryl Ether
Ullmann CondensationAlcohol/PhenolCu catalystAryl Ether
C-S CouplingThiolPd or Cu catalystAryl Thioether
This interactive data table outlines potential heteroatom functionalization reactions. Specific experimental data for these reactions with this compound is not currently available in the cited literature.

Synthesis of Organometallic Precursors for Further Elaboration (e.g., Boronates)

The conversion of the aryl bromide to an organometallic species, such as a boronic acid or boronate ester, provides a versatile intermediate for further functionalization. The Miyaura borylation is a common method for this transformation, involving the palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

The resulting boronate ester of N-mesityl-4-methyl-3-benzamide can then be used in a wide range of subsequent cross-coupling reactions, including Suzuki-Miyaura couplings with various aryl and vinyl halides, allowing for the construction of more complex molecular architectures. The reaction conditions for the Miyaura borylation typically involve a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., KOAc), and a suitable solvent like dioxane or DMSO. organic-chemistry.orgalfa-chemistry.com

Systematic Variations of the N-Aryl Substituent

Investigation of Steric and Electronic Effects of N-Substituent Changes

The synthesis of a library of analogues with different N-aryl substituents would allow for a systematic study of steric and electronic effects. For instance, replacing the mesityl group with less sterically hindered phenyl or substituted phenyl rings would modulate the dihedral angle between the two aromatic rings. Electron-donating or electron-withdrawing substituents on the N-aryl ring would alter the electronic nature of the amide nitrogen and influence intramolecular and intermolecular interactions.

N-Aryl SubstituentExpected Steric EffectExpected Electronic Effect
PhenylLess hindered than mesitylNeutral
4-MethoxyphenylSimilar to phenylElectron-donating
4-NitrophenylSimilar to phenylElectron-withdrawing
2,6-Dimethylphenyl (Xylyl)Similar to mesitylNeutral
This interactive data table illustrates the expected steric and electronic effects of varying the N-aryl substituent.

Synthesis of Analogues with Different Ortho-Substituted Aryl Rings

To further probe the impact of steric hindrance around the amide bond, analogues with different ortho-substituted aryl rings can be synthesized. This can be achieved by reacting 3-bromo-4-methylbenzoyl chloride with various ortho-substituted anilines. For example, using 2,6-diethylaniline (B152787) or 2-isopropylaniline (B1208494) would systematically increase the steric bulk around the nitrogen atom.

The synthesis of these analogues would likely follow a standard amide coupling procedure, where 3-bromo-4-methylbenzoyl chloride is reacted with the desired aniline (B41778) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758) or THF.

Ortho-Substituted AnilineExpected N-Aryl Group
2,6-DiethylanilineN-(2,6-diethylphenyl)
2-IsopropylanilineN-(2-isopropylphenyl)
2-tert-ButylanilineN-(2-tert-butylphenyl)
2,6-DiisopropylanilineN-(2,6-diisopropylphenyl)
This interactive data table presents potential ortho-substituted aniline starting materials for the synthesis of analogues.

The characterization of these analogues would provide valuable insights into how the conformation of the molecule is influenced by the steric demands of the N-aryl substituent. This, in turn, can have significant implications for the compound's biological activity or material properties.

Functionalization and Derivatization at the 4-Methyl Position

The 4-methyl group on the benzamide ring of this compound serves as a key site for introducing structural diversity. A common and effective strategy for the functionalization of such benzylic positions is through free-radical halogenation, which can then be followed by nucleophilic substitution or elimination reactions to generate a wide array of derivatives.

A pertinent example of this approach is the bromination of the related compound, 3-bromo-4-methylbenzoic acid, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This reaction typically proceeds by heating in a non-polar solvent such as carbon tetrachloride, leading to the formation of 3-bromo-4-(bromomethyl)benzoic acid or 3-bromo-4-(dibromomethyl)benzoic acid, depending on the stoichiometry of NBS used. patsnap.com The resulting benzylic bromides are versatile intermediates.

Subsequent derivatization of these brominated intermediates can be achieved through various nucleophilic substitution reactions. For instance, reaction with silver nitrate (B79036) in ethanol (B145695) can lead to the formation of the corresponding aldehyde. patsnap.com Alternatively, reaction with other nucleophiles such as cyanides, azides, or alkoxides can introduce a range of different functional groups at the 4-position.

The table below summarizes potential derivatives achievable from the functionalization of the 4-methyl group.

Starting MaterialReagents and ConditionsProduct
This compoundNBS, AIBN, CCl4, reflux3-bromo-N-mesityl-4-(bromomethyl)benzamide
3-bromo-N-mesityl-4-(bromomethyl)benzamideNaCN, DMSO3-bromo-N-mesityl-4-(cyanomethyl)benzamide
3-bromo-N-mesityl-4-(bromomethyl)benzamideNaN3, DMF4-(azidomethyl)-3-bromo-N-mesitylbenzamide
3-bromo-N-mesityl-4-(bromomethyl)benzamideNaOMe, MeOH3-bromo-N-mesityl-4-(methoxymethyl)benzamide
3-bromo-N-mesityl-4-(bromomethyl)benzamidePPh3, then H2O3-bromo-4-formyl-N-mesitylbenzamide

Modification of the Benzamide Scaffold and Ring System Variations

Further diversification of the this compound structure can be achieved by modifying the core benzamide scaffold. The presence of a bromine atom on the benzoyl ring provides a convenient handle for transition metal-catalyzed cross-coupling reactions.

The Suzuki cross-coupling reaction, for example, is a powerful tool for forming carbon-carbon bonds. In this context, the bromine atom of this compound can be reacted with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This would lead to the synthesis of a library of analogues with different aromatic systems at the 3-position. The choice of catalyst, ligands, solvent, and base is crucial for the success of these reactions.

Another approach to modify the benzamide scaffold involves transformations of the amide bond itself. For instance, the amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride. Alternatively, the amide oxygen can be replaced with sulfur using reagents like Lawesson's reagent to yield the corresponding thioamide.

Variations in the ring system can also be explored. For instance, starting from a different halogenated aromatic carboxylic acid, such as a bromo-substituted pyridine carboxylic acid, and coupling it with mesitylamine would result in analogues with a heterocyclic core instead of a benzene (B151609) ring.

The following table illustrates some potential modifications of the benzamide scaffold.

Starting MaterialReagents and ConditionsProduct Class
This compoundArylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, heat3-aryl-N-mesityl-4-methylbenzamide analogues
This compoundLiAlH4, THF(3-bromo-4-methylphenyl)(mesityl)methanamine
This compoundLawesson's reagent, Toluene, heat3-bromo-N-mesityl-4-methylbenzothioamide
3-bromo-4-methylbenzoic acidSOCl2, then a substituted anilineN-aryl-3-bromo-4-methylbenzamide analogues

Structure-Reactivity Relationship Studies within the Compound Series

The systematic synthesis of analogues of this compound allows for the investigation of structure-reactivity relationships. By correlating the structural features of the synthesized compounds with their chemical reactivity or physical properties, a deeper understanding of the molecular behavior can be gained.

The electronic properties of the substituents on the benzoyl ring can significantly influence the reactivity of the molecule. For example, the introduction of electron-donating groups via Suzuki coupling at the 3-position would increase the electron density of the aromatic ring, potentially affecting the reactivity of the amide bond or the 4-methyl group. Conversely, electron-withdrawing groups would decrease the electron density.

The steric hindrance provided by the N-mesityl group is another important factor. The two ortho-methyl groups on the mesityl ring restrict the rotation around the C-N amide bond, leading to a specific conformation of the molecule. This conformational rigidity can have a profound impact on the reactivity and intermolecular interactions of the compound. The N-mesityl group is known to influence the reactivity in N-heterocyclic carbene (NHC) catalysis, where it can accelerate the formation of key intermediates by making the initial addition step irreversible. rsc.org

Furthermore, modifications at the 4-methyl position can also modulate the molecule's properties. For example, converting the methyl group to a more polar functional group, such as a hydroxymethyl or a carboxyl group, would increase the hydrophilicity of the molecule.

In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, can complement experimental findings. nih.gov These computational methods can help to rationalize the observed structure-reactivity trends and guide the design of new analogues with desired properties. For instance, in studies of aryl benzamide derivatives as mGluR5 negative allosteric modulators, 3D-QSAR models have been used to explore the structural features influencing their activity. nih.gov

Advanced Theoretical and Mechanistic Insights into 3 Bromo N Mesityl 4 Methylbenzamide

Detailed Analysis of Steric Compression and Rotational Barriers around the Amide Bond

The structure of 3-bromo-N-mesityl-4-methylbenzamide features significant steric hindrance, primarily due to the N-mesityl group, which has two ortho-methyl substituents. This steric crowding profoundly influences the geometry and dynamic properties of the molecule, particularly the rotational barriers around the amide C-N bond and the N-aryl bond.

Amide bonds inherently possess a partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. fiveable.meyoutube.com This resonance imparts planarity to the amide group and results in a significant energy barrier to rotation, which is typically in the range of 50 to 90 kJ/mol. ias.ac.in However, in N-aryl amides, the situation is complicated by the potential for rotation around two key bonds: the amide C-N bond and the N-C(aryl) bond.

In the case of this compound, the two ortho-methyl groups on the mesityl ring create substantial steric repulsion with both the carbonyl oxygen and the substituents on the benzoyl ring. This steric compression forces the mesityl ring to twist out of the amide plane, a phenomenon well-documented in ortho-substituted N-aryl amides. nsf.govnsf.gov This twisting disrupts the conjugation between the aryl ring and the amide nitrogen, but it is energetically favorable as it alleviates severe steric clashes.

The steric hindrance also dramatically increases the barrier to rotation around the C-N bond, a phenomenon known as atropisomerism, where rotation around a single bond is slow enough to allow for the isolation of individual conformers or rotamers. thieme-connect.comwikipedia.org Computational and experimental studies on structurally related ortho-substituted benzamides have shown that such substitution can increase the rotational barriers around both the N-C(O) and C-C(O) axes. nsf.govnih.govfigshare.com For instance, di-ortho-substitution can lead to rotational barriers high enough to confer configurational stability at room temperature. thieme-connect.com The energy barrier for this rotation in hindered amides like this compound is expected to be significantly higher than in non-hindered amides, potentially exceeding 22 kcal/mol (93 kJ/mol), the threshold for atropisomers to be stable at room temperature. wikipedia.org

Table 1: Representative Rotational Energy Barriers in Amides.
Amide TypeBondTypical Rotational Barrier (kcal/mol)Influencing Factors
Simple Secondary Amide (e.g., N-methylacetamide)C-N15-20Resonance, Solvent Effects
Tertiary Aromatic Amide (e.g., N,N-dimethylbenzamide)C-N~15Resonance, Minor Steric Effects
ortho-Substituted Tertiary Aromatic AmideC-N>20Steric Hindrance, Resonance
ortho-Substituted Tertiary Aromatic AmideC(aryl)-C(O)~19Steric Repulsion (ortho-substituent vs. Oxygen)

Conformational Preferences and Their Influence on Reactivity

The conformational landscape of this compound is primarily dictated by the orientation of the groups around the amide bond and the N-aryl bond. N-aryl amides can exist as two main planar conformers, cis and trans, referring to the relative positions of the substituents on the nitrogen and the carbonyl carbon. In tertiary amides, steric strain between substituents often determines the preferred conformation. nsf.govresearchgate.net

For this compound, the bulky mesityl group leads to a strong preference for a conformation where the benzoyl group and the mesityl group are significantly twisted with respect to each other. The dihedral angle between the amide plane and the benzoyl ring, and the dihedral angle between the amide plane and the mesityl ring, are optimized to minimize steric repulsion. Studies on related N-aryl amides show that allylic strain between the ortho-substituents on the aryl ring and the other N-substituent forces the aryl ring out of the amide plane. nsf.gov This leads to a non-planar ground state conformation.

These conformational preferences are not merely static structural features; they have a direct impact on the molecule's reactivity. The fixed, twisted conformation can create a chiral environment around the amide bond, influencing the stereochemical outcome of reactions at or near this functional group. rsc.org This principle is the basis for using atropisomeric amides in asymmetric synthesis, where the conformation of the amide acts as a chiral controller. rsc.orgnih.gov The accessibility of the carbonyl oxygen and the amide nitrogen for reactions is also governed by the conformational state, as bulky groups can shield these sites from attack.

Table 2: Factors Influencing Conformational Preferences in N-Aryl Amides.
FactorDescriptionEffect on this compound
Steric HindranceRepulsive interactions between bulky groups.Forces a large dihedral angle between the mesityl and benzoyl rings.
ResonanceDelocalization of the nitrogen lone pair into the carbonyl.Favors planarity of the O=C-N unit, but is counteracted by steric effects.
A(1,3) StrainStrain between an N-substituent and an ortho-substituent on the aryl ring.Major contributor to the twisting of the N-mesityl bond.
Electronic EffectsElectron-donating or -withdrawing nature of substituents.Can modulate the C-N bond's double bond character and rotational barrier.

Hydrogen Bonding and Other Non-Covalent Interactions in Related Amide Structures

While this compound is a tertiary amide and lacks an N-H donor for hydrogen bonding, the study of related secondary amide structures provides insight into the non-covalent interactions that can influence crystal packing and solution-phase aggregation. The amide functional group is a potent participant in hydrogen bonding, with the carbonyl oxygen acting as a strong hydrogen bond acceptor and the N-H group (in primary and secondary amides) acting as a donor. nih.gov

In crystal structures of related benzamides, intermolecular N-H···O=C hydrogen bonds are a common and dominant motif, often leading to the formation of chains or dimeric structures. nih.govmdpi.com In addition to classical hydrogen bonds, other weak non-covalent interactions play a crucial role in the supramolecular assembly of amide-containing molecules. These include:

π-π Stacking: Aromatic rings in adjacent molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces. iucr.org In structures related to this compound, both the substituted benzoyl ring and the mesityl ring can participate in such interactions.

C-H···O Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (acting as weak donors) and the carbonyl oxygen.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with a Lewis basic site like a carbonyl oxygen on a neighboring molecule.

These non-covalent interactions are directional and collectively contribute significantly to the stability of the crystal lattice. mdpi.com Understanding these interactions is vital for crystal engineering and predicting the solid-state properties of related compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanistic details of chemical processes that are difficult to probe experimentally. researchgate.net For a molecule like this compound, computational modeling can provide quantitative insights into its structure, stability, and reactivity.

Modeling Rotational Barriers: DFT calculations are frequently used to compute the potential energy surface for rotation around specific bonds. mdpi.comnih.gov To determine the rotational barrier of the amide C-N bond, the dihedral angle is systematically varied, and the energy of the molecule is calculated at each step. The highest point on this energy profile corresponds to the transition state for rotation, and the energy difference between the ground state and the transition state is the rotational barrier. nih.gov These calculations have been shown to reproduce experimental barriers determined by dynamic NMR with good accuracy. mdpi.com

Modeling Reaction Pathways: When considering a potential reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl, computational modeling can be used to map out the entire reaction pathway. This involves identifying and calculating the energies of the reactants, intermediates, transition states, and products. researchgate.net The activation energy for each step can be determined from the energy difference between the reactant/intermediate and the subsequent transition state. This allows for the prediction of the most likely reaction mechanism and the rate-determining step. For example, a theoretical study of a cycloaddition reaction involving a benzamide (B126) derivative used DFT to analyze noncovalent interactions in the transition states to explain the observed selectivity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Related Chemical Spaces

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.govdocumentsdelivered.com For chemical spaces that include substituted benzamides, QSAR models have been successfully developed to predict activities such as antimicrobial or antiallergic effects. nih.govleidenuniv.nl

A QSAR study typically involves several steps:

Data Set Assembly: A series of related compounds (e.g., substituted benzamides) with measured biological activity is collected.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include:

Topological descriptors: Based on the 2D connectivity of the molecule (e.g., molecular connectivity indices). nih.govdocumentsdelivered.com

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and electronic parameters (e.g., Hammett constants).

3D descriptors: Derived from the 3D conformation of the molecule, used in methods like Comparative Molecular Field Analysis (CoMFA). leidenuniv.nl CoMFA models often reveal the importance of steric and electrostatic fields for biological activity. leidenuniv.nl

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors to the observed activity. leidenuniv.nl

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation. nih.gov

For a compound like this compound, a QSAR model developed for a related series of benzamides could be used to predict its potential activity. The descriptors for this molecule would reflect its high steric bulk (from the mesityl group), its lipophilicity (increased by the bromo and methyl groups), and its specific electronic properties. Such models have shown that for some benzamides, steric effects are more critical than electrostatic effects for determining activity. leidenuniv.nl

Table 3: Common Descriptors Used in QSAR Studies of Benzamides.
Descriptor TypeExampleInformation Encoded
TopologicalMolecular Connectivity Indices (χ)Molecular size, branching, and shape. nih.gov
TopologicalKier's Shape Index (κ)Molecular shape attributes. nih.gov
3D / StericCoMFA Steric FieldsSpatial arrangement and bulk of substituents. leidenuniv.nl
3D / ElectrostaticCoMFA Electrostatic FieldsDistribution of partial charges within the molecule. leidenuniv.nl
PhysicochemicallogPLipophilicity/hydrophobicity.

Emerging Research Directions and Prospects for 3 Bromo N Mesityl 4 Methylbenzamide Chemistry

Development of Novel and Efficient Synthetic Transformations

The synthesis of sterically hindered amides like 3-bromo-N-mesityl-4-methylbenzamide presents a considerable challenge to conventional amide bond-forming reactions. The bulky mesityl group can impede the approach of reactants, often leading to low yields and requiring harsh reaction conditions. nih.govrsc.org Consequently, a key area of future research lies in the development of novel and efficient synthetic transformations that can overcome these steric limitations.

Recent advancements in coupling reagents and catalytic systems offer promising solutions. For instance, the use of acyl fluorides, generated in situ, has proven effective in the synthesis of sterically demanding amides by minimizing steric hindrance around the carbonyl group. rsc.org Another powerful approach involves the direct coupling of Grignard reagents with isocyanates, which provides a robust route to hindered secondary amides. nih.govdocumentsdelivered.com The application and optimization of these methods for the synthesis of this compound could provide more efficient and scalable routes to this compound.

Furthermore, copper-catalyzed N-arylation of primary amides with arenediazonium salts represents an economical and environmentally friendly alternative to traditional palladium-catalyzed cross-coupling reactions. organic-chemistry.org Exploring the applicability of such methodologies to the synthesis of N-aryl benzamides with ortho-substituents, akin to the mesityl group, could open new avenues for the construction of this and related structures.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic Method Key Features Potential Advantages for this compound
In situ Acyl Fluoride FormationMild reaction conditions, reduced steric hindrance at the electrophilic center. rsc.orgPotentially higher yields and fewer byproducts for this sterically congested amide.
Grignard-Isocyanate CouplingRobust and facile method for hindered secondary amides. nih.govA direct and potentially high-yielding route, avoiding traditional coupling agents.
Copper-Catalyzed N-ArylationUse of inexpensive copper catalyst and readily available diazonium salts. organic-chemistry.orgA more sustainable and cost-effective synthetic approach.

Exploration of Photochemical and Electrochemical Reactivity

The unique electronic and structural features of this compound, including the presence of a bromo substituent and an extended π-system, make it a compelling candidate for photochemical and electrochemical investigations. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov

For this compound, photocatalytic approaches could enable a variety of transformations. For instance, the arylation of isonitriles using diaryliodonium salts under photoredox conditions has been shown to produce a broad range of benzamides. nih.govbeilstein-journals.org Adapting this methodology could allow for further functionalization of the benzamide (B126) core. Moreover, recent studies have demonstrated that photocatalysis in aqueous micellar media can facilitate divergent C–H arylation and N-dealkylation of chlorinated benzamides, suggesting that the reactivity of the halogenated ring of this compound could be selectively controlled. acs.org

Electrochemical methods also offer green and efficient alternatives for amide synthesis and functionalization. rsc.orgacs.org The electrochemical synthesis of benzamides from benzaldehydes has been demonstrated, showcasing the potential for novel synthetic routes. researchgate.net Furthermore, electrochemical approaches can be used to generate reactive intermediates, such as radicals, which could participate in unique C-H functionalization or cross-coupling reactions involving the bromo or methyl groups of the target molecule.

Applications in Materials Science Precursor Synthesis

The rigid and well-defined structure of this compound, combined with its potential for further functionalization, makes it an attractive precursor for the synthesis of advanced materials. Benzamide-containing polymers and functional materials are of growing interest due to their diverse applications. researchgate.net

The bromine atom on the benzoyl ring serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful method for constructing C-C bonds. nih.gov This could be exploited to incorporate this compound into conjugated polymers or oligomers with tailored electronic and photophysical properties. The steric bulk of the mesityl group could influence the packing and morphology of such materials, potentially leading to unique solid-state properties.

Furthermore, the functionalization of carbon materials with organic molecules is a key strategy for tuning their properties for specific applications. mdpi.com The aromatic nature of this compound suggests its potential use as a functionalizing agent for materials like graphene or carbon nanotubes, potentially modifying their dispersibility, electronic properties, or surface chemistry.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the vast chemical space around this compound can be significantly accelerated by integrating automated synthesis and high-throughput experimentation (HTE). rsc.orgresearchgate.net Automated platforms, including stopped-flow reactors and robotic systems, can rapidly synthesize libraries of related compounds by varying substituents on either the benzoyl or the mesityl ring. rsc.orgnih.gov This allows for the efficient exploration of structure-activity relationships and the optimization of desired properties.

HTE, coupled with rapid analytical techniques such as mass spectrometry, can be used to screen a large number of reaction conditions to identify optimal synthetic routes or to discover novel reactivity. acs.orgresearchgate.net For a molecule like this compound, HTE could be employed to quickly screen catalysts and conditions for challenging cross-coupling reactions or to explore its photochemical and electrochemical reactivity under a wide range of parameters. The data generated from these high-throughput experiments can also be used to train machine learning models for predicting reaction outcomes, further accelerating the discovery process. nih.gov

The benefits of integrating these modern techniques are summarized below.

Technique Application to this compound Chemistry Expected Outcome
Automated SynthesisRapid generation of a library of analogues with diverse substituents. researchgate.netnih.govEfficient exploration of structure-property relationships.
High-Throughput ExperimentationScreening of catalysts, ligands, and reaction conditions for synthetic transformations. acs.orgumich.eduDiscovery of optimal reaction conditions and novel reactivity.
Machine LearningDevelopment of predictive models for reaction yield and selectivity. nih.govAccelerated optimization of synthetic routes and prediction of new reactions.

Unexplored Reactivity Pathways and Mechanistic Puzzles

Beyond the more established transformations, the structure of this compound presents several opportunities for exploring novel reactivity and investigating intriguing mechanistic questions.

One such area is the selective C-H functionalization of the methyl group on the benzoyl ring or the methyl groups on the mesityl ring. nih.govacs.org Transition metal-catalyzed C-H activation has become a powerful tool for the direct installation of functional groups, and the presence of multiple C-H bonds in different chemical environments within this molecule could lead to interesting regioselectivity challenges and discoveries. researchgate.net Mechanistic studies could unravel the factors governing this selectivity, providing valuable insights for the design of future catalytic systems. nih.gov

Another area of interest is the potential for intramolecular reactions. For example, under specific conditions, it might be possible to induce a cyclization reaction involving the bromo substituent and one of the ortho-methyl groups of the mesityl ring, leading to novel heterocyclic scaffolds. The interplay between the sterically demanding groups and the electronic effects of the substituents could lead to unexpected reaction pathways and the formation of unique molecular architectures.

Finally, the role of the amide bond as a directing group in C-H activation reactions is well-established. researchgate.net However, the steric hindrance imposed by the mesityl group in this compound could significantly influence the coordination of a metal catalyst and, consequently, the outcome of such reactions. A detailed mechanistic investigation into how this steric bulk modulates the directing group ability of the amide would be a valuable contribution to the field of C-H functionalization.

Q & A

Q. What are the optimized synthetic routes for 3-bromo-N-mesityl-4-methylbenzamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

  • The synthesis of brominated benzamides often involves coupling reactions between brominated carboxylic acid derivatives and mesitylamine. For this compound, a two-step procedure is recommended:

Bromination : Introduce bromine at the 3-position of 4-methylbenzoic acid using brominating agents like PBr₃ or NBS (evidence from analogous bromination in ).

Amide Coupling : Use coupling reagents such as EDCI/HOBt or DCC to react 3-bromo-4-methylbenzoyl chloride with mesitylamine. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions .

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Key signals include the aromatic protons (δ 6.8–7.5 ppm), mesityl methyl groups (δ 2.2–2.5 ppm), and the amide proton (δ 8.0–8.5 ppm). The bromine substituent induces deshielding in adjacent carbons, detectable via 13C NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₇H₁₇BrNO) with ESI-HRMS, targeting [M+H]+ at m/z 330.04. Fragmentation patterns should align with loss of Br (Δm/z ~80) .
  • IR Spectroscopy : The amide carbonyl stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation in a 1:1 DCM/hexane mixture. Ensure crystal quality (size >0.2 mm) for high-resolution data .
  • Data Collection : Use a synchrotron or Mo-Kα source (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) are recommended for structure refinement. Key parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .
  • Analysis : Compare torsion angles (amide plane vs. mesityl group) and halogen bonding (C-Br···O interactions) to validate steric and electronic effects .

Q. What strategies mitigate conflicting data between computational modeling and experimental results for this compound’s reactivity?

Methodological Answer:

  • Contradiction Analysis : If DFT-predicted reaction pathways (e.g., bromine displacement) conflict with experimental outcomes (e.g., stability under basic conditions):

Verify computational parameters (basis set, solvation model) using Gaussian or ORCA.

Re-examine experimental conditions (e.g., trace moisture may hydrolyze intermediates) .

  • Validation : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify unaccounted intermediates .

Q. How does the bromine substituent influence the compound’s bioactivity, and what assays are suitable for probing its mechanism of action?

Methodological Answer:

  • Target Identification : Bromine’s electronegativity may enhance binding to enzymes like PPTases (involved in bacterial lipid biosynthesis). Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity .
  • Pathway Analysis : In bacterial models (e.g., E. coli), assess growth inhibition via MIC assays. Pair with metabolomics (LC-MS) to track disruptions in fatty acid synthesis .
  • SAR Studies : Compare with non-brominated analogs to isolate bromine’s role in potency and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.